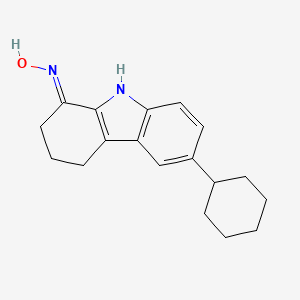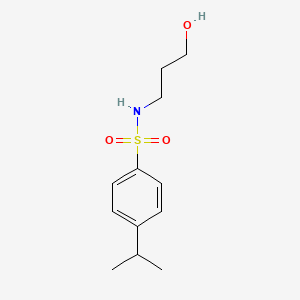![molecular formula C22H25ClN2O2 B13376962 2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a chlorobenzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol typically involves multiple steps:
Formation of the naphthalene derivative: The initial step involves the preparation of the naphthalene derivative through a series of reactions, including halogenation and substitution reactions.
Attachment of the chlorobenzyl group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the naphthalene derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the ethanolamine moiety: The final step involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles, thiols.
Scientific Research Applications
2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its role in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[({2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol
- 2-({2-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol
- 2-({2-[({2-[(4-Bromobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol
Uniqueness
The uniqueness of 2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol lies in its specific structural features, such as the presence of the chlorobenzyl group and the naphthalene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25ClN2O2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[2-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethylamino]ethanol |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-8-5-17(6-9-19)16-27-22-10-7-18-3-1-2-4-20(18)21(22)15-25-12-11-24-13-14-26/h1-10,24-26H,11-16H2 |
InChI Key |
WZXCXPYRCXSCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCNCCO)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate](/img/structure/B13376880.png)

![4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one](/img/structure/B13376894.png)
![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)

![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-fluoro-1H-indole](/img/structure/B13376918.png)
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B13376920.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13376936.png)
![Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)
![6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B13376964.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B13376969.png)
